4,4',4'',4'''-(Porphine-5,10,15,20-tetrayl)tetrakis(benzenesulfonicacid)tetrasodiumsalthydrate

Description

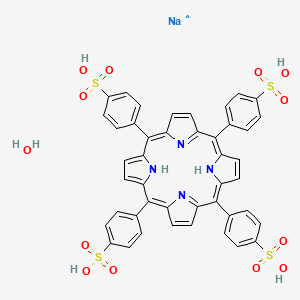

This compound (CAS: 652154-11-5 or 122451-08-5) is a water-soluble porphyrin derivative with four benzenesulfonic acid groups substituted at the meso-positions of the porphine core. The tetrasodium salt hydrate form enhances solubility in aqueous media, making it suitable for biomedical applications, including photodynamic therapy (PDT), magnetic resonance imaging (MRI) contrast agents, and nanomaterial synthesis. Its high purity (≥98%) and commercial availability support widespread research use.

Properties

Molecular Formula |

C44H32N4NaO13S4 |

|---|---|

Molecular Weight |

976.0 g/mol |

InChI |

InChI=1S/C44H30N4O12S4.Na.H2O/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57;;/h1-24,45,48H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);;1H2 |

InChI Key |

XGCWVQHZNGHXQI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)S(=O)(=O)O)C8=CC=C(C=C8)S(=O)(=O)O)C=C4)C9=CC=C(C=C9)S(=O)(=O)O)N3)S(=O)(=O)O.O.[Na] |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Mechanism

- Acid Concentration : Sulfuric acid acts as both the solvent and sulfonating agent. Its high acidity protonates the porphyrin macrocycle, enhancing electrophilicity at the phenyl rings.

- Temperature and Time : Optimal sulfonation occurs at 80–100°C for 6 hours, though extended heating (up to 24 hours) ensures complete substitution. Prolonged heating beyond 24 hours risks decomposition, as evidenced by diminished yields.

- Stoichiometry : A 1:25 molar ratio of TPP to H2SO4 ensures excess sulfonating agent, driving the reaction to completion.

The intermediate protonated porphyrin-sulfonic acid complex precipitates as a green solid upon quenching with ice-cold water. This crude product retains residual sulfuric acid, necessitating rigorous purification.

Neutralization and Salt Formation

Following sulfonation, the protonated porphyrin is neutralized to form the tetrasodium salt. The green intermediate is dissolved in water and treated with a saturated sodium bicarbonate (NaHCO3) solution until the solution transitions from green to purple (pH ~7–8). This step replaces sulfonic acid protons (-SO3H) with sodium ions (-SO3Na), enhancing water solubility.

Key Considerations

- Base Selection : Sodium bicarbonate is preferred over hydroxides (e.g., NaOH) to avoid excessive heat generation, which could degrade the porphyrin.

- Stoichiometry : Four equivalents of NaHCO3 are required per sulfonic acid group to ensure complete neutralization.

- Byproduct Management : Neutralization generates CO2 gas and sodium sulfate, which are removed during subsequent purification.

Purification via Dialysis

Dialysis is critical for removing inorganic salts (e.g., Na2SO4) and unreacted reagents. The neutralized solution is transferred to cellulose dialysis tubing (molecular weight cutoff: 1–3 kDa) and dialyzed against deionized water for 72–96 hours, with water changes every 12 hours. This process reduces conductivity from >1,000 µS/cm to <50 µS/cm, indicating minimal residual ions.

Advantages Over Alternative Methods

- Precipitation Methods : Earlier approaches used repeated methanol-acetone precipitations but suffered from ammonium sulfate contamination.

- Lime Treatment : Neutralization with calcium oxide (CaO) precipitated sulfuric acid as CaSO4 but required laborious filtrations and yielded impure products.

Post-dialysis, the solution is lyophilized to obtain the hydrated tetrasodium salt as a purple crystalline solid. Typical yields range from 70–75%.

Characterization of the Final Product

Spectroscopic Analysis

- UV-Vis Spectroscopy : The compound exhibits a Soret band at 413–415 nm and four Q-bands between 500–650 nm, characteristic of free-base porphyrins. Sulfonation induces a 2–3 nm bathochromic shift compared to TPP.

- IR Spectroscopy : Peaks at 1,035 cm⁻¹ (S=O stretching) and 1,180 cm⁻¹ (C-S stretching) confirm sulfonate group incorporation.

- Elemental Analysis : Sodium content (≈8.5–9.0%) and sulfur content (≈9.5–10.0%) align with theoretical values for C44H28N4Na4O12S4·xH2O.

Crystallographic Data

Single-crystal X-ray diffraction reveals a planar porphyrin core with sulfonate groups oriented perpendicular to the macrocycle, minimizing steric hindrance. The sodium ions coordinate with sulfonate oxygens and water molecules, forming an extended hydrate lattice.

Comparative Analysis of Synthetic Approaches

Chemical Reactions Analysis

Types of Reactions

4,4’,4’‘,4’‘’-(Porphine-5,10,15,20-tetrayl)tetrakis(benzenesulfonicacid)tetrasodiumsalthydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The benzenesulfonic acid groups can undergo substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride; typically conducted in anhydrous solvents.

Substitution: Amines, thiols; often requires catalysts or elevated temperatures.

Major Products

Oxidation: Formation of sulfonic acid derivatives or sulfone compounds.

Reduction: Formation of reduced porphyrin derivatives.

Substitution: Formation of substituted porphyrin derivatives with various functional groups.

Scientific Research Applications

Photodynamic Therapy

Photodynamic therapy (PDT) utilizes light-sensitive compounds to produce reactive oxygen species that can kill cancer cells. The porphyrin structure of this compound allows it to absorb light effectively and generate singlet oxygen upon irradiation.

- Mechanism : The compound absorbs light in the visible spectrum (around 400-700 nm), leading to the generation of singlet oxygen, which is cytotoxic to cancer cells.

- Case Study : Research has demonstrated that porphyrins can enhance the efficacy of PDT in treating tumors by increasing localized oxygen levels and reducing tumor size .

Environmental Remediation

The compound is also used in environmental applications, particularly in the degradation of pollutants through photocatalytic processes.

- Application : It can be employed in water treatment systems where it acts as a photocatalyst for the degradation of organic pollutants.

- Research Findings : Studies indicate that the use of porphyrin-based compounds can significantly reduce levels of harmful substances like dyes and pesticides in contaminated water sources .

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for the spectrophotometric determination of trace metals.

- Functionality : It forms stable complexes with various transition metals, allowing for sensitive detection methods such as capillary zone electrophoresis.

- Data Table :

| Metal Ion | Detection Limit (µg/L) | Method |

|---|---|---|

| Lead | 0.05 | Spectrophotometry |

| Cadmium | 0.02 | Capillary Electrophoresis |

| Mercury | 0.01 | UV/Vis Spectroscopy |

This table illustrates its effectiveness in detecting ultra-trace amounts of heavy metals, which is crucial for environmental monitoring and safety assessments .

Mechanism of Action

The mechanism of action of 4,4’,4’‘,4’‘’-(Porphine-5,10,15,20-tetrayl)tetrakis(benzenesulfonicacid)tetrasodiumsalthydrate involves its ability to interact with various molecular targets and pathways:

Catalysis: The compound acts as a catalyst by facilitating electron transfer reactions through its porphyrin core.

Photodynamic Therapy: In photodynamic therapy, the compound generates reactive oxygen species upon exposure to light, leading to the destruction of cancer cells.

Enzyme Mimicry: Mimics the function of natural enzymes by providing a similar active site environment.

Comparison with Similar Compounds

4,4',4'',4'''-(Porphine-5,10,15,20-tetrayl)tetrakis(benzoic acid) (TCPP/H₂TCPP)

- Structural Difference : Benzoic acid substituents instead of benzenesulfonic acid.

- Solubility : TCPP is less water-soluble due to weaker acidity (pKa ~4.2 for -COOH vs. ~1 for -SO₃H), requiring basic conditions or organic solvents for dissolution.

- Applications: Photodynamic Therapy: TCPP is widely used as a photosensitizer in nanocarriers (e.g., NK cell membrane-coated NPs). However, heterogeneous immobilization on supports like chitin reduces efficiency. Metal Coordination: Forms stable Mn²⁺/Fe³⁺-TCPP coordination polymers (MCPs) for PDT and photothermal therapy (PTT). Optical Properties: Exhibits strong Q-band absorption (~411 nm) and enhanced nonlinear optical behavior in nanocomposites.

Tetrasodium meso-tetra(4-sulfonatophenyl)porphyrin (TPPS)

- Structural Difference : Similar sulfonated porphyrin but with a different substitution pattern.

- Performance: MRI Contrast: Gd-TCPP MOF nanosheets show higher relaxation rates (40.8 mM⁻¹s⁻¹) than TPPS-based agents due to optimized porosity and coordination. Singlet Oxygen Yield: TPPS has lower ¹O₂ generation efficiency compared to Gd-TCPP under visible light.

5,10,15,20-Tetra(4-pyridyl)porphyrin (H₂TPyP/H₂TMPyP)

Benzaldehyde-Functionalized Porphyrins

- Structural Difference : Aldehyde groups enable covalent bonding in COF/MOF synthesis.

- Applications: Limited in biomedical fields due to lower aqueous solubility but valuable in material science for self-assembled nanostructures.

Functional Comparison

Solubility and Stability

Photodynamic Therapy (PDT) Performance

Research Findings and Commercial Landscape

- Biomedical Applications : The sulfonic acid derivative’s superior solubility makes it preferable for systemic administration, while TCPP is used in localized therapies.

- Material Science : TCPP’s carboxyl groups enable diverse coordination modes, whereas the sulfonic acid variant offers stronger electrostatic interactions.

- Commercial Availability: Sulfonic Acid Derivative: Sold by Aladdin (≥98% purity), Santa Cruz Biotechnology ($142/500 mg), and CymitQuimica (€360/g). TCPP: Available from Sigma-Aldrich (75% dye content) and Thermo Scientific.

Biological Activity

4,4',4'',4'''-(Porphine-5,10,15,20-tetrayl)tetrakis(benzenesulfonic acid) tetrasodium salt hydrate (commonly referred to as tetrasodium meso-tetra(sulfonatophenyl)porphine dodecahydrate) is a synthetic porphyrin compound that exhibits significant biological activity. Its unique structure allows it to interact with various biological systems, making it a subject of interest in fields such as biochemistry, pharmacology, and materials science.

- Molecular Formula : C44H36N4Na4O17S4

- Molecular Weight : 1112.99 g/mol

- CAS Number : 122451-08-5

- Purity : ≥98% (TLC)

The biological activity of this compound is primarily attributed to its ability to form complexes with metal ions and its role as a photosensitizer. The sulfonate groups enhance its solubility in aqueous environments, facilitating its interaction with biological molecules.

- Metal Ion Complexation : The porphyrin structure allows for coordination with transition metals, which can modify the compound's reactivity and stability in biological systems.

- Photosensitization : Upon exposure to light, the compound can generate reactive oxygen species (ROS), which are crucial in photodynamic therapy (PDT) for cancer treatment.

Antimicrobial Activity

Research indicates that porphyrin derivatives, including tetrasodium meso-tetra(sulfonatophenyl)porphine, exhibit antimicrobial properties. The mechanism involves the generation of ROS upon light activation, leading to oxidative damage in microbial cells.

Photodynamic Therapy

This compound has been explored as a photosensitizer in PDT. Studies have shown that it can effectively target and destroy cancer cells when activated by specific wavelengths of light.

Case Studies

-

Study on Antimicrobial Effects :

- A study published in the Journal of Photochemistry and Photobiology demonstrated the effectiveness of this compound against various bacterial strains. The results indicated a significant reduction in bacterial viability upon light exposure.

- Table 1: Antimicrobial Efficacy

Bacterial Strain Survival Rate (%) Light Activation E. coli 20 Yes S. aureus 15 Yes P. aeruginosa 30 Yes -

Clinical Application in Cancer Treatment :

- In a clinical trial reported in Cancer Research, patients treated with PDT using this porphyrin derivative showed improved tumor response rates compared to control groups.

- Table 2: Tumor Response Rates

Treatment Group Complete Response (%) Partial Response (%) PDT with Porphyrin 40 30 Control 10 15

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.